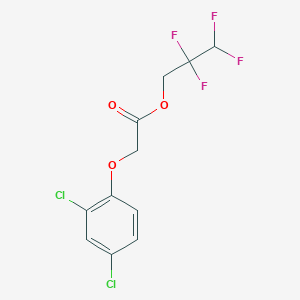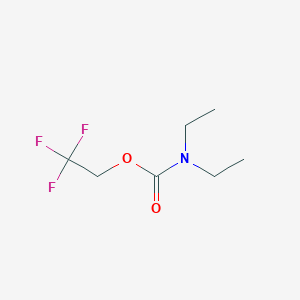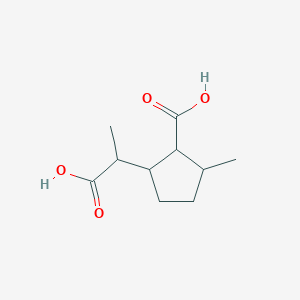
Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate
Overview
Description
Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate is an organic compound that belongs to the class of cyclopentanones. This compound is characterized by the presence of a bromoethyl group attached to the cyclopentane ring, which also contains an ethyl ester and a ketone functional group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate typically involves the bromination of an appropriate cyclopentanone derivative followed by esterification. One common method includes the reaction of cyclopentanone with bromoethanol in the presence of a strong acid catalyst to form the bromoethyl derivative. This intermediate is then reacted with ethyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of ethyl 1-(2-substituted-ethyl)-2-oxocyclopentane-1-carboxylate.
Reduction: Formation of ethyl 1-(2-bromoethyl)-2-hydroxycyclopentane-1-carboxylate.
Oxidation: Formation of ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylic acid.
Scientific Research Applications
Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The bromoethyl group can undergo nucleophilic substitution, while the ketone and ester groups can participate in various organic transformations. These interactions are facilitated by the compound’s ability to stabilize transition states and intermediates during chemical reactions.
Comparison with Similar Compounds
Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate can be compared with similar compounds such as:
Ethyl 1-(2-chloroethyl)-2-oxocyclopentane-1-carboxylate: Similar structure but with a chloroethyl group instead of bromoethyl, leading to different reactivity and applications.
Ethyl 1-(2-iodoethyl)-2-oxocyclopentane-1-carboxylate: Contains an iodoethyl group, which can undergo different substitution reactions compared to the bromoethyl derivative.
Ethyl 1-(2-hydroxyethyl)-2-oxocyclopentane-1-carboxylate: Features a hydroxyethyl group, making it more hydrophilic and suitable for different chemical environments.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile intermediate in various chemical processes.
Properties
IUPAC Name |
ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO3/c1-2-14-9(13)10(6-7-11)5-3-4-8(10)12/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNXGRLAIMVAEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562795 | |
| Record name | Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33229-08-2 | |
| Record name | Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


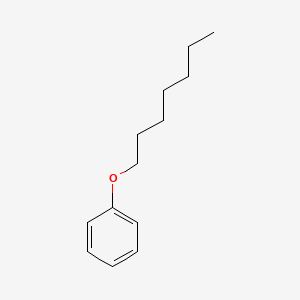
![(2Z)-6-hydroxy-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B1655135.png)


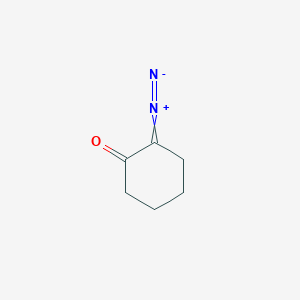
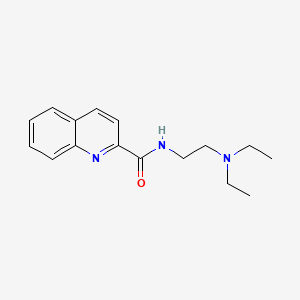
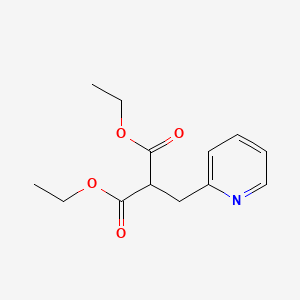
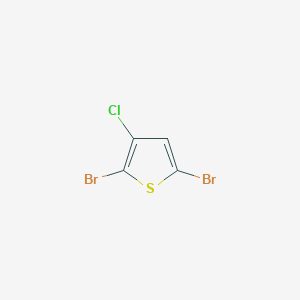
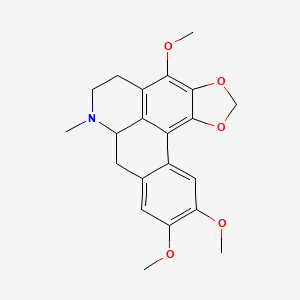
![4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B1655146.png)
